периплоцин

描述

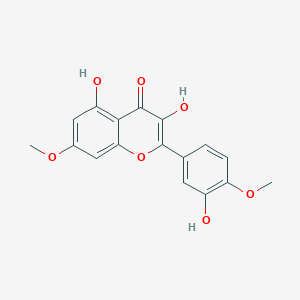

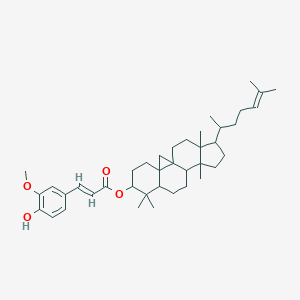

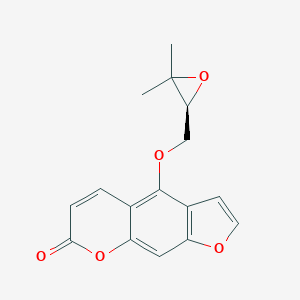

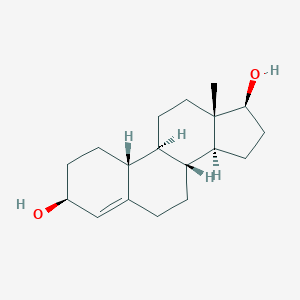

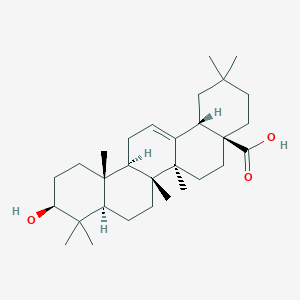

Periplocin is a plant-derived glycoside where the sugar moiety is linked to a steroid. It can be extracted from cortex periplocae (CPP), the dry root of Periploca sepium. CPP’s healing activities have long been recognized in traditional Chinese medicine where it has been used to treat rheumatoid arthritis .

Synthesis Analysis

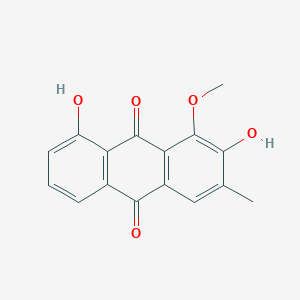

Periplocin is a major bioactive component of the traditional Chinese herb Cortex periplocae. Its major bioactive compounds are C21 steroids and periplocin, a kind of cardiac glycoside, which are derived from the steroid synthesis pathway .Molecular Structure Analysis

The molecular formula of Periplocin is C56, and it has a molecular weight of 696.82 .Chemical Reactions Analysis

Periplocin is a rich source of diverse and complex natural products, including cardiac steroids and C21 pregnane steroids with special structures and obvious pharmacological activities .Physical And Chemical Properties Analysis

Periplocin has a density of 1.4±0.1 g/cm3, a boiling point of 848.1±65.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C. It has a molar refractivity of 173.7±0.4 cm3 and a polar surface area of 194 Å2 .科学研究应用

Химический состав и фармакологические эффекты: Было обнаружено, что Periplocae Cortex, содержащий периплоцин, обладает противоопухолевой и сердечной фармакологической активностью, при этом значительную активность проявляют такие компоненты, как периплокозид, периплоцин, периплогенин и 4-метоксисалицилальдегид (Xue Yang et al., 2020).

Противораковый механизм в клетках рака легких: Было показано, что периплоцин ингибирует рост рака легких как in vitro, так и in vivo. Его механизм включает подавление таких белков, как ATP5A1, EIF5A, ALDH1 и PSMB6, которые важны для роста и выживания клеток (Zejun Lu et al., 2014).

Ингибирование роста рака легких через сигнальные пути AKT/ERK: Периплоцин ингибирует рост рака легких, блокируя сигнальные пути AKT/ERK, что приводит к остановке клеточного цикла и апоптозу (Zejun Lu et al., 2010).

Влияние на эндотелиальные клетки микрососудов сердца: Периплоцин способствует пролиферации клеток в эндотелиальных клетках микрососудов сердца с более низкой цитотоксичностью по сравнению с уабаином. Это указывает на потенциальные преимущества для лечения сердечной недостаточности (Xiaoying Wang et al., 2010).

Индуцированный апоптоз в клетках рака желудка: Периплоцин ингибирует жизнеспособность клеток рака желудка через путь ERK1/2-EGR1, показывая потенциал в качестве противоопухолевого препарата (Lei Li et al., 2016).

Апоптоз и остановка клеточного цикла в клетках миксофибросаркомы: Периплоцин опосредует апоптоз и остановку клеточного цикла в клетках миксофибросаркомы через путь ERK/p38/JNK, что указывает на его потенциал в лечении сарком (B. Lohberger et al., 2020).

Транспорт периплоцина и взаимодействия с лекарственными средствами: Всасывание периплоцина и его выделение с желчью включают транспортные белки, такие как P-гликопротеин и полипептиды, транспортирующие органические анионы, что может привести к лекарственным взаимодействиям с травами/лекарственными средствами (S. Liang et al., 2014).

Противоопухолевые эффекты на клетки лимфомы: Периплоцин ингибирует рост и индуцирует апоптоз в клетках лимфомы, что показывает перспективность в качестве терапевтического средства для лечения лимфомы (Riyang Zhao et al., 2021).

Исследование распределения в тканях: Исследование на крысах выявило распределение периплоцина и его метаболитов в тканях, что указывает на его характеристики всасывания и потенциальные клинические применения (Huaming Liu et al., 2018).

Аутофагия в клетках рака поджелудочной железы: Периплоцин индуцирует аутофагию в клетках рака поджелудочной железы путем регуляции пути AMPK/mTOR, что дает представление о его терапевтическом потенциале (Hewei Zhang et al., 2022).

作用机制

Target of Action

Periplocin, a cardiotonic steroid isolated from the root-bark of Periploca sepium Bunge , primarily targets the LGALS3 (galectin 3) and Na/K-ATPase . Galectin 3 is involved in various cellular functions, including apoptosis, cell activation, cell growth, and cell differentiation . Na/K-ATPase plays a crucial role in maintaining the electrochemical gradient across the cell membrane .

Mode of Action

Periplocin interacts with its targets in a unique way. It upregulates LGALS3 by binding and preventing LGALS3 from Lys210 ubiquitination-mediated proteasomal degradation . This leads to the induction of excessive lysophagy and resultant exacerbation of lysosomal damage . Furthermore, periplocin promotes wound healing through the activation of Src/ERK and PI3K/Akt pathways mediated by Na/K-ATPase .

Biochemical Pathways

Periplocin affects several biochemical pathways. It activates the β-catenin/TCF signaling pathway , which plays a crucial role in cell growth and differentiation. It also influences the AMPK/mTOR pathway , which is involved in cell growth, autophagy, and metabolism. Moreover, periplocin suppresses the unfolded protein response (UPR), a cellular stress response related to the endoplasmic reticulum .

Result of Action

Periplocin exhibits anti-inflammatory effects and inhibits tumor growth . Studies show both inhibition of growth as well as induction of apoptosis . In pancreatic cancer cells, periplocin inhibited the proliferation and induced apoptosis by activating the AMPK/mTOR pathway and inhibiting p70 S6K . It also attenuated the cell migration, invasion, and inhibited the growth of cfpac1 xenografts in nude mice .

Action Environment

The action of periplocin can be influenced by the environment. For instance, the main effective constituents of Cortex Periplocae, from which periplocin is extracted, varied with places of origin . This suggests that the environmental factors such as soil, climate, and cultivation practices could influence the compound’s action, efficacy, and stability.

安全和危害

属性

IUPAC Name |

3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O13/c1-18-31(49-32-30(41)29(40)28(39)25(16-37)48-32)24(44-4)14-27(46-18)47-20-5-9-33(2)22-6-10-34(3)21(19-13-26(38)45-17-19)8-12-36(34,43)23(22)7-11-35(33,42)15-20/h13,18,20-25,27-32,37,39-43H,5-12,14-17H2,1-4H3/t18-,20+,21-,22+,23-,24+,25-,27+,28-,29+,30-,31-,32+,33-,34-,35+,36+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWBPKUMWVXUSCA-AXQDKOMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C)OC)OC7C(C(C(C(O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C)OC)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501030586 | |

| Record name | Periplocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

696.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Periplocin | |

CAS RN |

13137-64-9 | |

| Record name | Periplocin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13137-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Periplocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013137649 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Periplocin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501030586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13137-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERIPLOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/199X940O3K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)